Isomeric Selectivity: Differential Biological Target Engagement
The positional isomer 4-(1H-imidazol-4-ylmethyl)piperidine (immepip, CAS 151070-83-6) is a well-characterized histamine H3 receptor agonist with nanomolar affinity [1]. In contrast, the target compound, 4-(1H-imidazol-2-ylmethyl)piperidine, lacks published H3 agonist activity and instead appears in patent literature as an intermediate for T-type calcium channel antagonists [2]. This divergence underscores that the imidazole substitution position (C2 vs. C4) is not a trivial structural variation but a determinant of target selectivity. No direct binding data for the target compound is publicly available; the differentiation is therefore a class-level inference based on distinct patent applications.
| Evidence Dimension | Biological Target Engagement |
|---|---|
| Target Compound Data | No published H3 receptor activity; cited as intermediate for T-type calcium channel antagonists [2] |
| Comparator Or Baseline | 4-(1H-imidazol-4-ylmethyl)piperidine (immepip): Histamine H3 receptor agonist with Ki = 0.32 nM (human H3) [1] |
| Quantified Difference | Qualitative difference in biological application: T-type calcium channel antagonist scaffold vs. H3 agonist |
| Conditions | Patent-disclosed use; no direct comparative assay available |
Why This Matters
Procurement of the incorrect positional isomer would derail projects targeting T-type calcium channel modulation, as immepip's H3 agonism represents an off-target liability.
- [1] IUPHAR/BPS Guide to Pharmacology. Immepip ligand entry: Histamine H3 receptor agonist. Ki = 0.32 nM for human H3 receptor. Accessed via ChEMBL ID CHEMBL18661. View Source
- [2] Merck & Co., Inc. US Patent Application US20150051248A1: Imidazolyl methyl piperidine T-type calcium channel antagonists. Publication date: February 19, 2015. View Source
